2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane
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Overview
Description
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane is an organic compound with the molecular formula C₁₁H₂₀O₂. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The process involves the formation of a spirocyclic ketal through a condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways. The exact pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A similar spiro compound with different substituents.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another variant with different methyl group positions.
Uniqueness
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity .
Properties
CAS No. |
5422-00-4 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,4-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-9-8-10(2)13-11(12-9)6-4-3-5-7-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
CZGIJQAHFHUISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2(O1)CCCCC2)C |
Origin of Product |
United States |
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